molecular formula C7H10N2O2S B13563656 2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B13563656
M. Wt: 186.23 g/mol
InChI Key: SPOQCHQIRBRFHA-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring

Preparation Methods

The synthesis of 2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-bromo-4-methylthiazole with ethylamine, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-(1-Aminoethyl)thiazole-4-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.

    2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid: Similar but with the methyl group at a different position.

    4-Methylthiazole-5-carboxylic acid: Lacks the aminoethyl group, making it less versatile in certain reactions.

Properties

IUPAC Name

2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQCHQIRBRFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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